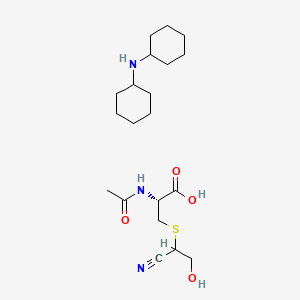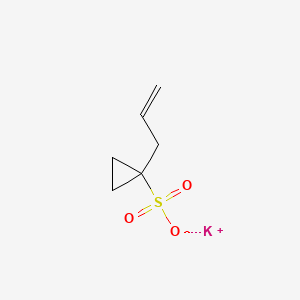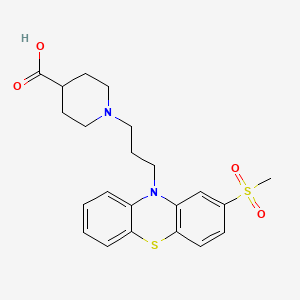
メトピマジン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metopimazine Acid is the major metabolite of Metopimazine . Metopimazine is an antiemetic of the phenothiazine group used to treat nausea and vomiting . It is marketed in Europe, Canada, and South America .
Synthesis Analysis
Metopimazine is rapidly metabolized to Metopimazine Acid, which constitutes approximately 78–89% of the circulating drug . This metabolism is primarily catalyzed by human liver microsomal amidase .
Molecular Structure Analysis
The molecular formula of Metopimazine Acid is C22H26N2O4S2 . Its average mass is 446.583 Da and its monoisotopic mass is 446.133392 Da .
Chemical Reactions Analysis
Metopimazine undergoes high first-pass metabolism that produces Metopimazine Acid, the major circulating metabolite in humans . The formation of Metopimazine Acid is primarily catalyzed by human liver microsomal amidase .
科学的研究の応用
メトピマジン酸の科学研究における用途を調査しました。ただし、入手可能な情報は限られています。以下は、既知の用途の詳細です。
吐き気と嘔吐の治療
メトピマジン酸は、メトピマジン(MPZ)の代謝産物として、制吐作用のために使用されます。 これはドーパミンD2受容体拮抗薬として作用し、急性吐き気と嘔吐の治療に役立ちます .
胃麻痺の管理
メトピマジン酸は、機械的閉塞がない状態での胃の排泄遅延を特徴とする状態である胃麻痺(GP)の治療のために臨床試験中です .
作用機序
Target of Action
Metopimazine Acid, a derivative of phenothiazine, primarily targets dopamine D2 and D3 receptors . It also shows antagonism towards adrenergic alpha1, histamine H1, and serotonin 5HT2a .
Mode of Action
Metopimazine Acid exerts its effects by antagonizing dopamine D2 and D3 receptors . This antagonism is thought to underlie its antiemetic and gastroprokinetic effects .
Biochemical Pathways
The primary metabolic pathway for Metopimazine Acid involves a liver amidase . This enzyme catalyzes the formation of Metopimazine Acid from Metopimazine . Additionally, human liver cytosolic aldehyde oxidase (AO) also catalyzes the formation of Metopimazine Acid, albeit to a much lesser extent .
Pharmacokinetics
Metopimazine is rapidly metabolized to Metopimazine Acid, its major metabolite in humans . The maximum plasma concentration (Cmax) of Metopimazine is reached approximately 60 minutes after oral administration, and the elimination half-life is approximately two hours . Metopimazine Acid constitutes approximately 78-89% of the circulating drug . Approximately 30% of a dose is recovered in the urine, mostly as the acid form .
Result of Action
The antagonism of dopamine D2 and D3 receptors by Metopimazine Acid results in antiemetic and gastroprokinetic effects . This makes it useful in the treatment of nausea and vomiting .
Action Environment
Metopimazine Acid is primarily metabolized by a liver amidase in humans . Therefore, the liver environment plays a crucial role in the action and efficacy of Metopimazine Acid. It is also worth noting that Metopimazine Acid presents a low risk of drug-drug interaction .
Safety and Hazards
In the event of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Metopimazine Acid is primarily produced through the metabolism of Metopimazine by a liver amidase . This process involves the interaction of Metopimazine with enzymes in the liver, leading to the formation of Metopimazine Acid . The biochemical reactions involved in this process are complex and involve multiple biomolecules .
Cellular Effects
Metopimazine, from which Metopimazine Acid is derived, has antidopaminergic, antihistamine, and anticholinergic activity . It is a highly potent and selective dopamine D2 and D3 receptor antagonist . The D2 receptor antagonism of Metopimazine is thought to underlie its antiemetic and gastroprokinetic effects .
Molecular Mechanism
It is known that Metopimazine, the parent compound, exerts its effects through its antagonism of dopamine D2 and D3 receptors . This antagonism is thought to underlie the antiemetic and gastroprokinetic effects of Metopimazine .
Temporal Effects in Laboratory Settings
It is known that Metopimazine is rapidly metabolized to Metopimazine Acid, with a Tmax of approximately 2 hours .
Dosage Effects in Animal Models
The effects of Metopimazine Acid at different dosages in animal models have not been extensively studied. Metopimazine, the parent compound, has been used in various doses to treat acute nausea and vomiting in clinical settings .
Metabolic Pathways
Metopimazine is primarily metabolized by a liver amidase to form Metopimazine Acid This suggests that Metopimazine Acid is involved in the metabolic pathways of the liver
Transport and Distribution
It is known that Metopimazine, the parent compound, does not readily cross the blood-brain barrier .
Subcellular Localization
Given that it is a metabolite of Metopimazine, it is likely to be found in the liver cells where Metopimazine is metabolized .
特性
IUPAC Name |
1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQSSAWBTAKELO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676046 |
Source


|
| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18182-00-8 |
Source


|
| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes the metabolism of Metopimazine unique compared to other D2 antagonists used for gastroparesis?
A1: Unlike other D2 antagonists which are primarily metabolized by cytochrome P450 enzymes, Metopimazine is mainly metabolized by human liver microsomal amidase. [] This distinction is noteworthy as it suggests a potentially different metabolic profile and drug interaction potential.
Q2: What is the major metabolite of Metopimazine in humans and how is it formed?
A2: Metopimazine acid (MPZA) is the major circulating metabolite of Metopimazine in humans. It is primarily formed through the hydrolysis of an amide bond in Metopimazine, a reaction catalyzed by human liver microsomal amidase. [] While human liver cytosolic aldehyde oxidase (AO) can also contribute to MPZA formation, its role is significantly less prominent compared to amidase.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
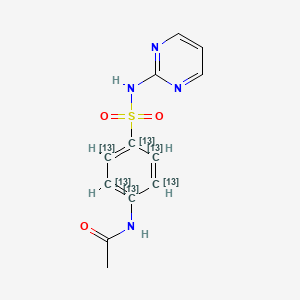


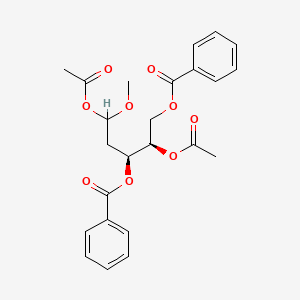

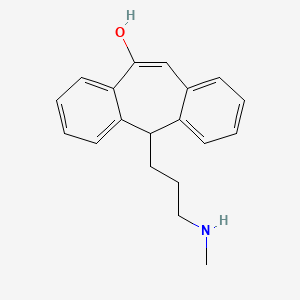
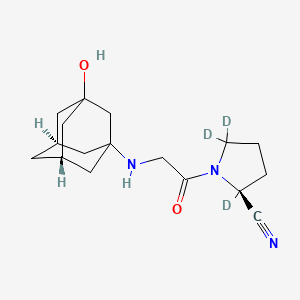
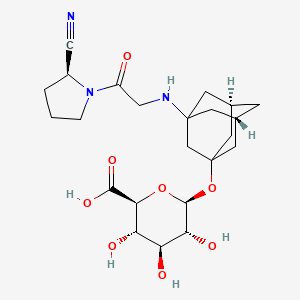
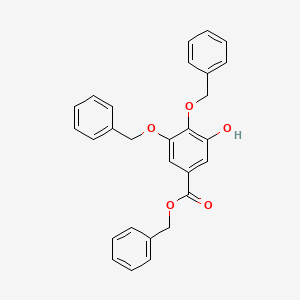
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)
